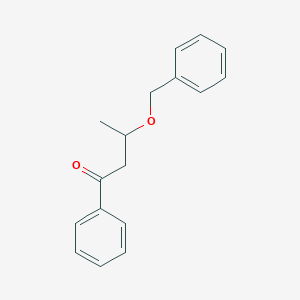
3-(Benzyloxy)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyloxy group attached to the third carbon of a butanone chain, with a phenyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with 3-bromo-1-phenylbutan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-1-phenylbutanol.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)Pyridin-2-Amine: Shares the benzyloxy group but has a pyridine ring instead of a phenyl group.
3-Benzyloxybenzoic Acid: Contains a benzyloxy group attached to a benzoic acid structure.
Uniqueness
3-(Benzyloxy)-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H18O2 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
1-phenyl-3-phenylmethoxybutan-1-one |
InChI |
InChI=1S/C17H18O2/c1-14(19-13-15-8-4-2-5-9-15)12-17(18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Clé InChI |
QMZWBOXGQRQIHC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)


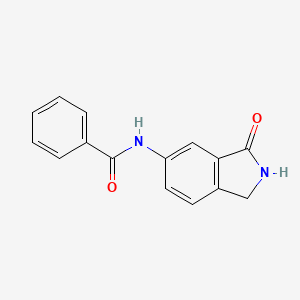


![3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine](/img/structure/B11861145.png)


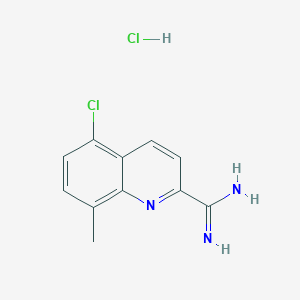
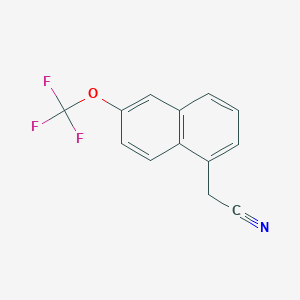
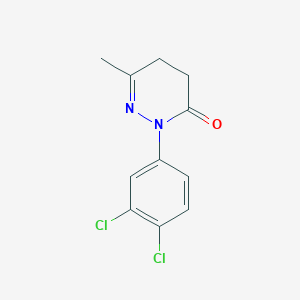

![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
